PF-5081090 was developed by Pfizer Inc. and is classified as a small molecule inhibitor that disrupts the synthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The compound has been studied extensively for its potential to combat antibiotic resistance by inhibiting LpxC, which is essential for bacterial viability due to its role in lipopolysaccharide biosynthesis .
The synthesis of PF-5081090 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a series of reactions that typically include:
The final product has a molecular weight of 412.43 g/mol and a chemical formula of CHFNOS .
PF-5081090's structure features a pyridone ring fused to a methylsulfone group, which is critical for its interaction with the LpxC enzyme. The detailed structural data includes:
The specific arrangement of functional groups within PF-5081090 contributes to its binding affinity and inhibitory action against LpxC .
PF-5081090 undergoes specific chemical interactions that facilitate its mechanism of action:
The mechanism by which PF-5081090 exerts its antibacterial effects involves several steps:
PF-5081090 exhibits several notable physical and chemical properties:
These properties are crucial for laboratory handling and application in research settings.
PF-5081090 has significant applications in scientific research, particularly in microbiology and pharmacology:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3